Cas no 870718-03-9 (3-Bromo-2-butoxy-5-methylphenylboronic acid)

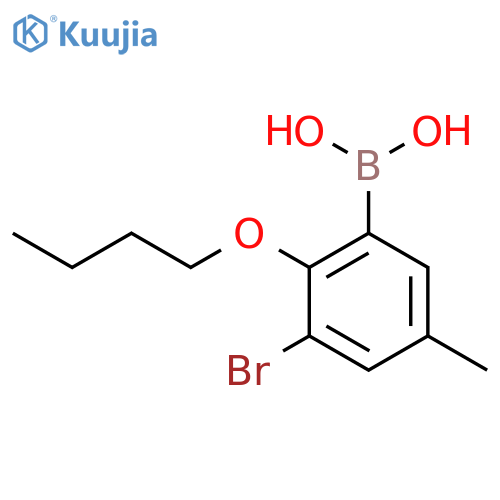

870718-03-9 structure

商品名:3-Bromo-2-butoxy-5-methylphenylboronic acid

CAS番号:870718-03-9

MF:C11H16BBrO3

メガワット:286.957942962646

MDL:MFCD04974113

CID:828022

PubChem ID:4339837

3-Bromo-2-butoxy-5-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Bromo-2-butoxy-5-methylphenyl)boronic acid

- 3-Bromo-2-butoxy-5-methylphenylboronic acid

- (3-bromo-2-butoxy-5-methylphenyl)boronicacid

- A862904

- AB21486

- VJB71803

- 3-BROMO-2-BUTOXY-5-METHYLPHENYLBORONIC &

- CS-0175925

- DTXSID50402095

- 870718-03-9

- C11H16BBrO3

- SCHEMBL3315111

- BS-23055

- E89798

- BP-12151

- MFCD04974113

- AKOS015834052

- B-(3-Bromo-2-butoxy-5-methylphenyl)boronic acid

- DB-384528

-

- MDL: MFCD04974113

- インチ: InChI=1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3

- InChIKey: AQZXOJQXDSSZCI-UHFFFAOYSA-N

- ほほえんだ: CCCCOC1=C(C=C(C)C=C1Br)B(O)O

計算された属性

- せいみつぶんしりょう: 286.03800

- どういたいしつりょう: 286.038

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7A^2

じっけんとくせい

- 密度みつど: 1.38

- ゆうかいてん: 63-68 °C(lit.)

- ふってん: 420.1°C at 760 mmHg

- フラッシュポイント: 207.8°C

- 屈折率: 1.547

- PSA: 49.69000

- LogP: 1.61620

3-Bromo-2-butoxy-5-methylphenylboronic acid セキュリティ情報

3-Bromo-2-butoxy-5-methylphenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Bromo-2-butoxy-5-methylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B680018-500mg |

3-Bromo-2-butoxy-5-methylphenylboronic acid |

870718-03-9 | 500mg |

$ 87.00 | 2023-04-18 | ||

| Chemenu | CM137267-5g |

(3-Bromo-2-butoxy-5-methylphenyl)boronic acid |

870718-03-9 | 95% | 5g |

$226 | 2023-02-01 | |

| A2B Chem LLC | AB64398-1g |

3-Bromo-2-butoxy-5-methylphenylboronic acid |

870718-03-9 | 98% | 1g |

$52.00 | 2024-04-19 | |

| Ambeed | A728274-1g |

(3-Bromo-2-butoxy-5-methylphenyl)boronic acid |

870718-03-9 | 98% | 1g |

$27.0 | 2024-04-16 | |

| abcr | AB271636-1g |

3-Bromo-2-butoxy-5-methylphenylboronic acid, 98%; . |

870718-03-9 | 98% | 1g |

€110.00 | 2025-03-19 | |

| A2B Chem LLC | AB64398-5g |

3-Bromo-2-butoxy-5-methylphenylboronic acid |

870718-03-9 | 98% | 5g |

$187.00 | 2024-04-19 | |

| TRC | B680018-1g |

3-Bromo-2-butoxy-5-methylphenylboronic acid |

870718-03-9 | 1g |

$ 98.00 | 2023-04-18 | ||

| abcr | AB271636-1 g |

3-Bromo-2-butoxy-5-methylphenylboronic acid; 98% |

870718-03-9 | 1g |

€110.00 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246595-5g |

(3-Bromo-2-butoxy-5-methylphenyl)boronic acid |

870718-03-9 | 98% | 5g |

¥1764.00 | 2024-04-27 | |

| TRC | B680018-250mg |

3-Bromo-2-butoxy-5-methylphenylboronic acid |

870718-03-9 | 250mg |

$ 75.00 | 2023-04-18 |

3-Bromo-2-butoxy-5-methylphenylboronic acid 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

870718-03-9 (3-Bromo-2-butoxy-5-methylphenylboronic acid) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量